molecular formula C9H10O2 B073665 3-Hydroxy-1-phenylpropan-1-one CAS No. 1321-48-8

3-Hydroxy-1-phenylpropan-1-one

Cat. No.: B073665
CAS No.: 1321-48-8
M. Wt: 150.17 g/mol
InChI Key: PQCFUZMQHVIOSM-UHFFFAOYSA-N
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Description

Phenol-13C6 is a labeled isotopic compound of phenol, where all six carbon atoms in the benzene ring are replaced with the carbon-13 isotope. This compound is primarily used in scientific research to study various chemical and biological processes due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol-13C6 can be synthesized through several methods. One common approach involves the isotopic exchange reaction where phenol is treated with carbon-13 labeled carbon dioxide under specific conditions. Another method includes the direct synthesis from benzene-13C6 through hydroxylation reactions.

Industrial Production Methods

Industrial production of Phenol-13C6 typically involves the catalytic hydroxylation of benzene-13C6. This process requires specific catalysts and reaction conditions to ensure the selective introduction of the hydroxyl group into the benzene ring.

Chemical Reactions Analysis

Types of Reactions

Phenol-13C6 undergoes various chemical reactions similar to phenol. These include:

    Oxidation: Phenol-13C6 can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: Reduction of Phenol-13C6 can yield cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation are common.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine, and sulfonation using sulfuric acid.

Major Products

    Oxidation: Quinones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Nitro, halo, and sulfonated phenol derivatives.

Scientific Research Applications

Phenol-13C6 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of chemical and biological processes. Some applications include:

    Chemistry: Used in mechanistic studies of electrophilic aromatic substitution reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of phenol in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of phenol-based drugs.

    Industry: Applied in the development of new materials and chemicals through isotopic labeling techniques.

Mechanism of Action

Phenol-13C6 exerts its effects through similar mechanisms as phenol. It acts as a potent proteolytic agent, dissolving tissues on contact via proteolysis. In high concentrations, it can produce chemical neurolysis when injected next to a nerve, affecting nerve fibers nonselectively .

Comparison with Similar Compounds

Phenol-13C6 can be compared with other isotopically labeled phenols and related compounds:

    Pentachlorophenol-13C6: A chlorinated derivative used in environmental studies.

    Salicylic acid (phenyl-13C6): Used in pharmaceutical research.

    Benzene-13C6: A precursor for various labeled aromatic compounds.

Phenol-13C6 is unique due to its specific isotopic labeling, which makes it highly valuable for detailed mechanistic and metabolic studies.

Biological Activity

3-Hydroxy-1-phenylpropan-1-one, also known as 3-hydroxyacetophenone, is a compound of significant interest due to its diverse biological activities. This article explores the biological properties, synthesis methods, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C9H10O2\text{C}_9\text{H}_{10}\text{O}_2

This compound is synthesized through various methods, including enzymatic and chemical processes. Recent studies have utilized whole-cell biocatalysis for the production of hydroxy ketones from propenylbenzenes, achieving yields between 36% to 62.5% . The synthesis often involves microbial oxidation techniques using strains such as Rhodococcus erythropolis and Dietzia species, which have shown promising results in converting propenyl derivatives into hydroxy ketones.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various propenylbenzene derivatives, it was found that certain compounds displayed fungistatic activity against Candida albicans, with MIC values ranging from 37 to 124 μg/mL . This suggests potential applications in treating fungal infections.

Antioxidant Properties

The compound has also demonstrated significant antioxidant activity. The propenylbenzene derivatives, including this compound, exhibited antiradical effects with EC50 values between 19 to 31 μg/mL . This antioxidant capacity is crucial for protecting cells from oxidative stress and could have implications for preventing oxidative damage in various diseases.

Anticancer Effects

The antiproliferative properties of this compound have been investigated in several cancer cell lines. The compound showed varying degrees of cytotoxicity against HepG2 (liver), Caco-2 (colon), and MG63 (bone) cancer cells, indicating its potential as a therapeutic agent in cancer treatment .

Haemolytic Activity

In terms of safety, the haemolytic activity assay revealed that the tested compounds did not exhibit cytotoxicity on human red blood cells (RBCs), suggesting a favorable safety profile for potential therapeutic applications .

Study on Antimicrobial Effects

A comprehensive study evaluated the antimicrobial activities of several derivatives of propenylbenzenes, including this compound. The results indicated that these compounds could serve as effective antifungal agents against clinical isolates, supporting their use in pharmaceutical formulations aimed at combating fungal infections .

Antioxidant Mechanism Exploration

Another research focused on elucidating the mechanism behind the antioxidant properties of hydroxy ketones. It was found that these compounds could reduce reactive oxygen species (ROS) levels significantly, thereby protecting cellular components from oxidative damage. This study highlights the potential use of this compound in developing antioxidant therapies .

Data Summary Table

Biological ActivityFindingsReference
AntimicrobialMIC against Candida albicans: 37 - 124 μg/mL
AntioxidantEC50: 19 - 31 μg/mL
AnticancerVarying cytotoxicity in HepG2, Caco-2, MG63
HaemolyticNo cytotoxicity on human RBCs

Properties

IUPAC Name

3-hydroxy-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCFUZMQHVIOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927537
Record name 3-Hydroxy-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321-48-8, 5650-41-9
Record name Hydroxypropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYPROPIOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3OOP8T819
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Determination of the absolute configuration, optical purity and reaction yield of 1-phenyl-1,3-propanediol or a derivative thereof in the examples was determined by high pressure liquid chromatography (column: Chiral Cell OB, manufactured by Daisel Chemical Co., eluent: hexane/2-propanol (8/2), flow rate: 0.7 ml/min, detection: UV 210 nm). The reaction yield represents the mole percentage of (S)-1-phenyl-1,3-propanediol produced per mole of 1-phenylpropan-3-ol-1-one added as starting material.
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